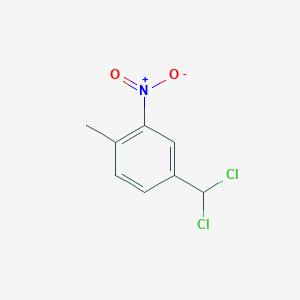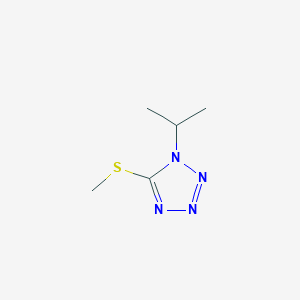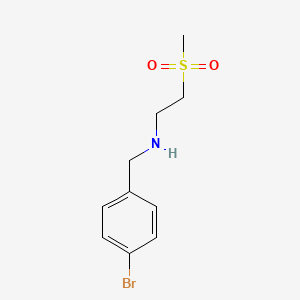
Diethyl (2-Amino-3-pyridyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-Amino-3-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-Amino-3-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-amino-3-pyridinecarboxaldehyde under mild conditions. This reaction typically requires a catalyst, such as iodine or iron, and can be carried out under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts has been reported to achieve efficient cross-coupling reactions, which are essential for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-Amino-3-pyridyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts are frequently used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl (2-Amino-3-pyridyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of diethyl (2-Amino-3-pyridyl)phosphonate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential therapeutic applications in treating diseases related to cholinesterase dysfunction.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl (2-Amino-3-pyridyl)phosphonate include:
- Diethyl (2-Amino-4-pyridyl)phosphonate
- Diethyl (2-Amino-5-pyridyl)phosphonate
- Diethyl (2-Amino-6-pyridyl)phosphonate
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern on the pyridine ring, which can significantly influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C9H15N2O3P |
|---|---|
Peso molecular |
230.20 g/mol |
Nombre IUPAC |
3-diethoxyphosphorylpyridin-2-amine |
InChI |
InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3,(H2,10,11) |
Clave InChI |
SBXVAECANUICLL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(N=CC=C1)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689937.png)






![2-(2-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B13689961.png)

![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)


